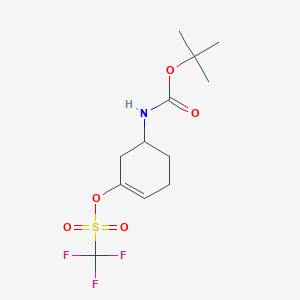

![molecular formula C7H6BrN3 B1145881 3-Bromo-5-methylimidazo[1,2-A]pyrazine CAS No. 1276056-68-8](/img/structure/B1145881.png)

3-Bromo-5-methylimidazo[1,2-A]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

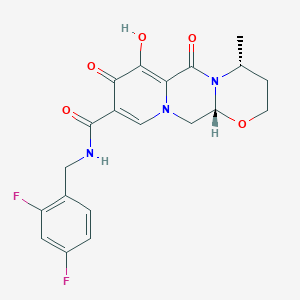

3-Bromo-5-methylimidazo[1,2-a]pyrazine is a compound that belongs to the imidazo[1,2-a]pyrazine class. This class of compounds is known for its presence in various drugs and exhibits a range of biological activities (Baenziger, Durantie, & Mathes, 2017).

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives often involves multicomponent reactions like the Groebke–Blackburn–Bienaymé cyclization. This process typically starts from aminopyrazine, aldehyde, and isocyanide, leading to various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Molecular Structure Analysis

Imidazo[1,2-a]pyrazine derivatives, including 3-Bromo-5-methylimidazo[1,2-A]pyrazine, typically exhibit a bicyclic structure with nitrogen atoms at key positions. This structure has been confirmed through various methods like single-crystal X-ray analysis (Adib, Sheibani, Bijanzadeh, & Zhu, 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, producing derivatives with diverse biological activities. For example, reactions with alpha-halogenocarbonyl compounds can lead to derivatives demonstrating activities like uterine-relaxing and antibronchospastic properties (Sablayrolles et al., 1984).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrazines, including solubility and melting points, vary depending on the specific substituents on the core structure. These properties can be fine-tuned through modifications in the synthetic process (Adamczyk et al., 2003).

Chemical Properties Analysis

Imidazo[1,2-a]pyrazines exhibit a range of chemical properties, such as fluorescence and reactivity towards electrophilic and nucleophilic agents. The presence of functional groups like bromo and methyl in 3-Bromo-5-methylimidazo[1,2-A]pyrazine can significantly influence these properties (Adamczyk et al., 2003).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Pyrazole derivatives, closely related to the chemical structure of interest, are extensively used in medicinal chemistry due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These compounds serve as essential synthons in organic chemistry, facilitating the creation of new drugs and materials with desired properties (Dar & Shamsuzzaman, 2015).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, synthesized from pyrazine structures, exhibit versatility as synthetic intermediates. Their application spans metal complexes formation, catalysts design, and drug development, demonstrating the utility of pyrazine derivatives in advancing organic synthesis and medicinal chemistry (Li et al., 2019).

Medicinal Applications

Pyrazolo[1,5-a]pyrimidine scaffolds, similar in their heterocyclic nature to 3-Bromo-5-methylimidazo[1,2-A]pyrazine, have been explored for their broad range of medicinal properties. These include potential treatments for cancer, central nervous system disorders, and infectious diseases, underscoring the therapeutic relevance of such heterocyclic compounds in drug discovery (Cherukupalli et al., 2017).

Pharmacological Effects

The pharmacological diversity of pyrazine derivatives is well-documented, with applications across antimicrobial, antidiabetic, anticancer, and cardiovascular treatments. This highlights the potential of 3-Bromo-5-methylimidazo[1,2-A]pyrazine and related compounds in contributing to the development of new pharmaceuticals with varied therapeutic effects (Doležal & Zítko, 2015).

Optoelectronic Materials

Beyond medicinal applications, heterocyclic compounds derived from pyrazine and related structures find use in the creation of optoelectronic materials. These materials are pivotal in developing devices for photoelectric conversion, luminescence, and organic light-emitting diodes, illustrating the broader applicability of such compounds in materials science (Lipunova et al., 2018).

Propriétés

IUPAC Name |

3-bromo-5-methylimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBZADNSXSRZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=NC=C(N12)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857133 |

Source

|

| Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methylimidazo[1,2-A]pyrazine | |

CAS RN |

1276056-68-8 |

Source

|

| Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.